REACTION_CXSMILES
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[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[Br:24][C:25]1[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=1[OH:32]>>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=1[O:32][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1 |f:1.2|
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Name
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|
Quantity
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478 mL
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Type
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reactant
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Smiles
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O1CCCC=C1
|
Name
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|
Quantity
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65.4 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
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|
Quantity
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500 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)F)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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BrC1=C(C=C(C=C1)F)OC1OCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |